2-(2,4-dimethylphenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide
Description
The compound 2-(2,4-dimethylphenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide features a 2,4-dimethylphenoxy group attached to an acetamide moiety, which is connected via a propyl linker to a pyridazinone core substituted with a 4-fluorophenyl group. This structure is designed to leverage the pyridazinone scaffold’s pharmacological relevance, particularly in targeting enzymes or receptors where aromatic and hydrogen-bonding interactions are critical. The synthesis of this compound involves coupling reactions similar to those described in patent literature for related pyridazinone derivatives, with reported yields around 65% . Key spectral data include distinct 1H NMR signals for the dimethylphenoxy (δ 2.26 ppm) and fluorophenyl (δ 7.53–7.05 ppm) groups, as well as a mass spectrum peak at m/z 515 (M+H)+ .
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-16-4-10-21(17(2)14-16)30-15-22(28)25-12-3-13-27-23(29)11-9-20(26-27)18-5-7-19(24)8-6-18/h4-11,14H,3,12-13,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLJRRXJOLWHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dimethylphenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide (CAS No. 1040672-01-2) is a synthetic organic molecule that has garnered interest in various biological applications due to its unique structural features. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 409.5 g/mol. The structure includes a dimethylphenoxy group and a pyridazinone moiety, which are pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H24FN3O3 |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 1040672-01-2 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. For instance, compounds with similar structures have been noted to exhibit inhibitory effects on enzymes like succinate dehydrogenase (SDH), which is crucial in metabolic pathways.
Antifungal Properties
Recent research has indicated that derivatives of this compound exhibit significant antifungal activity. For example, benzothiazolylpyrazole derivatives were shown to inhibit fungal growth effectively, suggesting that similar mechanisms might be at play for the compound . The structure-activity relationship (SAR) studies highlighted that modifications in the substituents can enhance antifungal potency significantly .
Anticancer Activity
The compound's potential as an anticancer agent is also noteworthy. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of histone deacetylases (HDACs). Such activity is crucial for cancer therapeutics, as HDAC inhibitors have been shown to restore normal cell cycle regulation and promote cancer cell death .
Case Studies
- Antifungal Assays
- Anticancer Studies
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Group
Target Compound vs. 2-(2,6-Dimethylphenoxy) Derivatives Compounds m, n, and o from Pharmacopeial Forum feature 2,6-dimethylphenoxy groups instead of 2,4-dimethylphenoxy . The substitution pattern influences steric hindrance and electronic effects:
- 2,4-Dimethylphenoxy (Target): Ortho and para methyl groups may enhance lipophilicity and modulate π-π stacking.
- 2,6-Dimethylphenoxy (Compounds m, n, o): Increased steric bulk at the ortho positions could reduce rotational freedom and affect binding to hydrophobic pockets.
Pyridazinone Core Modifications
Target Compound vs. Antipyrine/Pyridazinone Hybrids (6e–6h) Compounds 6e–6h from antipyrine/pyridazinone hybrids share the pyridazinone core but differ in substituents and linkers :
| Compound | Key Substituents | Yield | IR C=O Stretching (cm⁻¹) | Notable Features |
|---|---|---|---|---|
| Target | 4-Fluorophenyl, propyl linker | 65% | Not reported | Fluorine enhances electronegativity |
| 6e | Benzylpiperidinyl, acetamide linker | 62% | 1664, 1642 | Bulky benzyl group may hinder solubility |
| 6g | 4-Fluorophenylpiperazinyl, propanamide | 42% | 1662, 1628 | Piperazine linker improves flexibility |
The lower yield of 6g (42%) vs. the target (65%) suggests synthetic challenges with fluorophenylpiperazine incorporation .
Pharmacological Profiles and Solubility
Comparison with DMSO-Solvated Pyrido[4,3-d]pyrimidine () A structurally distinct pyrido[4,3-d]pyrimidine derivative (C₂₆H₂₃FIN₅O₄·C₂H₆OS) shares a fluorophenyl group and DMSO solvation . While direct pharmacological data for the target compound are unavailable, the DMSO solvate’s molecular weight (693.53 g/mol) suggests higher hydrophilicity compared to the target compound (m/z 515), which lacks solvation. This highlights the role of formulation in modulating bioavailability for pyridazinone derivatives.
Implications for Drug Design
- Linker Optimization : The target’s propyl linker balances flexibility and steric demands, whereas bulkier linkers (e.g., 6e ’s benzylpiperidinyl) may limit permeability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
